molecular formula C16H23NO3 B6244532 benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate CAS No. 1215719-40-6

benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate

Cat. No.: B6244532
CAS No.: 1215719-40-6
M. Wt: 277.4
InChI Key:
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Description

Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate: is an organic compound characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl alcohol, cyclohexylmethanol, and an isocyanate derivative.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate involves similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzyl N-{[1-(carboxymethyl)cyclohexyl]methyl}carbamate.

    Reduction: Formation of benzyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Prodrug Design: Used in the design of prodrugs that can be activated in specific biological environments.

Industry

    Materials Science: Employed in the development of novel polymers and materials with unique properties.

    Agriculture: Investigated for its potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate: shares similarities with other carbamate derivatives such as:

Uniqueness

  • Structural Features : The presence of both a benzyl group and a cyclohexyl ring with a hydroxymethyl substituent makes it unique compared to simpler carbamates.
  • Reactivity : Its reactivity profile is distinct due to the combination of functional groups, allowing for diverse chemical transformations.
  • Applications : Its potential applications in various fields, from medicinal chemistry to materials science, highlight its versatility.

Properties

CAS No.

1215719-40-6

Molecular Formula

C16H23NO3

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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